REACTION_SMILES
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[CH3:11][O:12][c:13]1[cH:14][cH:15][c:16]([P:17]2(=[S:20])[S:18][P:19]([c:21]3[cH:22][cH:23][c:24]([O:25][CH3:26])[cH:27][cH:28]3)(=[S:29])[S:30]2)[cH:31][cH:32]1.[F:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[NH2:8])[cH:9][cH:10]1.[cH:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:6]([NH2:8])=[S:20])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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NC(=S)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |